N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine
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Overview
Description
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling with L-phenylalanine. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between proteins and small molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-leucine: This compound has a similar structure but features a leucine moiety instead of phenylalanine.
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine: This compound has a similar structure but features a different position of the piperidine ring.
Uniqueness
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
956970-53-9 |
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Molecular Formula |
C22H26N2O6S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O6S/c1-30-18-9-11-19(12-10-18)31(28,29)24-13-5-8-17(15-24)21(25)23-20(22(26)27)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,17,20H,5,8,13-15H2,1H3,(H,23,25)(H,26,27)/t17?,20-/m0/s1 |
InChI Key |
DQYUANMGUUYLIH-OZBJMMHXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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